molecular formula C35H30N4O5 B12420811 (S)-3-Hydroxy Midostaurin CAS No. 945260-14-0

(S)-3-Hydroxy Midostaurin

Cat. No.: B12420811
CAS No.: 945260-14-0
M. Wt: 586.6 g/mol
InChI Key: ZZSBPGIGIUFJRA-AKIDMACVSA-N
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Description

(S)-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin itself is known for its use in treating acute myeloid leukemia (AML) and advanced systemic mastocytosis. The (S)-3-Hydroxy variant is specifically characterized by the presence of a hydroxyl group at the third position in its structure, which can influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy Midostaurin typically involves the hydroxylation of midostaurin. This can be achieved through various chemical reactions, including:

    Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.

    Enzymatic Hydroxylation: Utilizing enzymes like cytochrome P450 to selectively hydroxylate the desired position.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

(S)-3-Hydroxy Midostaurin has several applications in scientific research:

Mechanism of Action

(S)-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases, including:

    FLT3 (FMS-like tyrosine kinase 3): Involved in the proliferation of leukemic cells.

    KIT (Proto-oncogene receptor tyrosine kinase): Plays a role in cell survival and proliferation.

    PDGFR (Platelet-derived growth factor receptor): Involved in cell growth and development.

    VEGFR (Vascular endothelial growth factor receptor): Plays a role in angiogenesis.

The inhibition of these kinases leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, making this compound a potent antineoplastic agent .

Comparison with Similar Compounds

    Midostaurin: The parent compound, known for its multi-targeted kinase inhibition.

    Quizartinib: Another FLT3 inhibitor used in the treatment of AML.

    Gilteritinib: A dual FLT3 and AXL inhibitor used in AML treatment.

    Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in AML treatment.

    Ivosidenib: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in AML treatment.

Uniqueness: (S)-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group, which can influence its binding affinity and specificity towards different kinases. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .

Properties

CAS No.

945260-14-0

Molecular Formula

C35H30N4O5

Molecular Weight

586.6 g/mol

IUPAC Name

N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1

InChI Key

ZZSBPGIGIUFJRA-AKIDMACVSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Origin of Product

United States

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